Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1006619-33-5
VCID: VC2897293
InChI: InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H
SMILES: COC(=O)C1=COC(=N1)CN.Cl
Molecular Formula: C6H9ClN2O3
Molecular Weight: 192.6 g/mol

Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

CAS No.: 1006619-33-5

Cat. No.: VC2897293

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride - 1006619-33-5

Specification

CAS No. 1006619-33-5
Molecular Formula C6H9ClN2O3
Molecular Weight 192.6 g/mol
IUPAC Name methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H
Standard InChI Key QZKNPGUOBDFWPF-UHFFFAOYSA-N
SMILES COC(=O)C1=COC(=N1)CN.Cl
Canonical SMILES COC(=O)C1=COC(=N1)CN.Cl

Introduction

Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features an oxazole ring, an aminomethyl group, and a carboxylate functional group, which contribute to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Synthesis

The synthesis of methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride typically involves several key steps using established organic chemistry methods. Common solvents include dimethyl sulfoxide and water, which facilitate the solubility of reactants and products during synthesis.

Applications

This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activities.

Research Findings

Research on methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride highlights its importance in scientific research due to its unique structural characteristics and versatile applications. The compound's ability to interact with biological molecules makes it a valuable candidate for further studies in drug development and biochemical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator